molecular formula C13H19NO4S B13556045 N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide

N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide

Cat. No.: B13556045
M. Wt: 285.36 g/mol
InChI Key: CQLAIXGTCQTSST-UHFFFAOYSA-N
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Description

N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an alkyne, a dioxolane ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting but-3-yn-1-ol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring.

    Acetylation: The dioxolane intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether formation: The acetylated dioxolane is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Amidation: Finally, the thioether intermediate is reacted with an amine, such as ethylamine, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, alcohols, bases such as sodium hydroxide

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alkene, alkane

    Substitution: Various substituted acetamides

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The unique combination of functional groups makes this compound useful in the design of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions, due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The alkyne group can participate in click chemistry reactions, while the thioether and acetamide groups can form hydrogen bonds or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide is unique due to its combination of an alkyne, dioxolane, and thioether functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

S-(2-acetamidoethyl) 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanethioate

InChI

InChI=1S/C13H19NO4S/c1-3-4-5-13(17-7-8-18-13)10-12(16)19-9-6-14-11(2)15/h1H,4-10H2,2H3,(H,14,15)

InChI Key

CQLAIXGTCQTSST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC(=O)CC1(OCCO1)CCC#C

Origin of Product

United States

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